molecular formula C7H8N2O2 B1602985 6-(Methylamino)nicotinic acid CAS No. 262296-02-6

6-(Methylamino)nicotinic acid

Cat. No. B1602985
M. Wt: 152.15 g/mol
InChI Key: YDKUKBAONMWJHB-UHFFFAOYSA-N
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Description

“6-(Methylamino)nicotinic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been described in patents. For instance, a method for synthesizing 6-methyl nicotine takes 6-methyl nicotinic acid methyl ester and gamma-butyrolactone as initial raw materials, and sequentially carries out ester condensation . Another synthesis method of 6-formyl methyl nicotinate involves taking 6-methyl nicotinate as a raw material, taking glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .


Molecular Structure Analysis

The molecular structure of “6-(Methylamino)nicotinic acid” can be represented by the InChI code: 1S/C7H8N2O2/c1-8-6-5 (7 (10)11)3-2-4-9-6/h2-4H,1H3, (H,8,9) (H,10,11) .


Physical And Chemical Properties Analysis

“6-(Methylamino)nicotinic acid” has a molecular weight of 152.15 . It is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Microwave-Assisted Synthesis : 6-(Methylamino)nicotinic acid can be prepared using microwave irradiation, a process that allows for rapid synthesis under specific conditions. This method is part of a broader range of techniques for producing various 2-aminonicotinic acids (Quevedo, Bavetsias, & McDonald, 2009).

Biological and Pharmaceutical Research

  • Metabolism and Biosynthesis Studies : Nicotinic acid and its derivatives, including 6-(Methylamino)nicotinic acid, play a role in the study of metabolism and biosynthesis pathways in organisms. For instance, research on nicotinic acid metabolism has revealed various intermediates and pathways in different species, contributing to our understanding of biochemical processes (Tsai, Pastan, & Stadtman, 1966).

Industrial and Environmental Applications

  • Industrial Production Methods : There is ongoing research into efficient and environmentally friendly methods for producing nicotinic acid and its derivatives, including 6-(Methylamino)nicotinic acid. This includes exploring various synthetic pathways and considering their industrial feasibility and environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Enzymatic and Microbial Processes

  • Enzymatic Hydroxylation : The enzymatic hydroxylation process, involving microorganisms, is used to convert nicotinic acid to 6-hydroxynicotinic acid. This process illustrates the biotechnological potential of microorganisms in transforming nicotinic acid derivatives (Hurh, Yamane, & Nagasawa, 1994).

Safety And Hazards

The safety data sheet for “6-(Methylamino)nicotinic acid” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKUKBAONMWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624124
Record name 6-(Methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylamino)nicotinic acid

CAS RN

262296-02-6
Record name 6-(Methylamino)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262296-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylamino)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 20 ml pyridine solution of 10 g of 6-chloronicotinic acid and 27 ml of 40% methylamine aqueous solution was heated at 150° C. for 24 hours in a sealed tube. After spontaneous cooling to room temperature, this was mixed with water and adjusted to pH 3 with 1 N aqueous hydrochloric acid. The precipitated crystals were collected by filtration to obtain 5.82 g of the title compound as grayish white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Petersen, T Sørensen, M Damgaard… - European Journal of …, 2014 - Elsevier
A series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically characterized at native and selected recombinant GABA A receptors. 6-Aminonicotinic acid (…
Number of citations: 15 www.sciencedirect.com

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